Abietyl alcohol
Description
Natural Occurrence and Classification within Diterpenoids
Abietyl alcohol, also known as abietinol, is a naturally occurring organic compound. thegoodscentscompany.comnih.gov It is classified as an abietane (B96969) diterpenoid, a large family of C20 tetracyclic compounds characterized by the abietane carbon skeleton. thegoodscentscompany.combartleby.com Diterpenoids are a class of terpenes composed of four isoprene (B109036) units. psu.edu
The primary natural source of this compound is the oleoresin of coniferous trees, particularly those belonging to the Pinaceae family, such as various species of pine (Pinus) and fir (Abies). nih.govnih.gov It is found alongside other resin acids and their derivatives. This compound is biosynthetically derived from abietic acid, a major component of rosin (B192284). nih.govnih.gov The biosynthesis involves the reduction of the carboxylic acid group of abietic acid. Specifically, the pathway proceeds from geranylgeranyl pyrophosphate to abietadiene, followed by sequential oxidation to abietadienol (this compound), abietadienal, and finally abietic acid. nih.gov this compound has been reported in organisms such as Larix kaempferi (Japanese larch) and Juniperus sabina (savin juniper). nih.gov
Significance as a Natural Product and its Research Context
The significance of this compound in a research context is closely tied to its identity as a derivative of abietic acid, which is readily available from rosin, a renewable and abundant natural product. psu.edu This availability makes this compound an attractive starting material for the synthesis of bio-based chemicals and polymers.
Research into this compound and its derivatives is often situated within the broader field of natural product chemistry and green chemistry. psu.eduuw.edu.pl The rigid, fused-ring structure of the abietane skeleton imparts specific properties, such as thermal stability and hydrophobicity, which are of interest in materials science. psu.edu Academic research has explored the synthesis of various derivatives of this compound to investigate their potential applications and to understand structure-activity relationships. For instance, studies have focused on creating esters and ethers of this compound and evaluating their properties. psu.edunih.gov
Role as a Chemical Precursor and Intermediate in Research Synthesis
In academic and industrial research, this compound serves as a key precursor and intermediate in the synthesis of a variety of more complex molecules. Its primary alcohol functional group is a reactive site for numerous chemical transformations.
One significant area of research involves the use of this compound in the synthesis of novel polymers and resins. For example, it can be reacted with diisocyanates to form polyurethanes. google.com The bulky, hydrophobic abietane structure influences the properties of the resulting polymers.
Furthermore, this compound is a precursor for the synthesis of abietyl glycidyl (B131873) ether, a bio-based epoxy monomer. psu.edu The synthesis involves the reaction of this compound with an epihalohydrin, such as epibromohydrin, often in the presence of a phase transfer catalyst. psu.edu The resulting glycidyl ether can be cured to form epoxy resins with potential applications in coatings and adhesives. psu.edu Research in this area has highlighted the steric hindrance of the hydroxylmethyl group on the fused ring system, which can affect reaction yields and conditions. psu.edu
Additionally, this compound has been used to synthesize a series of ester derivatives. nih.gov For example, it can be esterified with various fatty acids to produce novel compounds. nih.gov These synthetic derivatives are often created for screening in biological assays to explore their potential activities. nih.govresearchgate.net The reduction of abietic acid to this compound is a common first step in synthetic pathways that aim to modify the C-18 position of the abietane skeleton. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O | nih.gov |
| Molecular Weight | 288.47 g/mol | chemsrc.com |
| Appearance | Pale yellow powder | thegoodscentscompany.com |
| Melting Point | 85.5 - 87 °C | nih.gov |
| Boiling Point | 398.00 to 400.00 °C @ 760.00 mm Hg (est.) | thegoodscentscompany.com |
| LogP (o/w) | 5.11390 | chemsrc.com |
| Water Solubility | 0.2204 mg/L @ 25 °C (est.) | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
666-84-2 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI Key |
GQRUHVMVWNKUFW-LWYYNNOASA-N |
SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)CO |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO |
Other CAS No. |
666-84-2 |
Synonyms |
abietol abietyl alcohol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Abietyl Alcohol and Its Analogues
Chemoselective Reduction Strategies from Abietic Acid
The synthesis of abietyl alcohol from abietic acid primarily involves the chemoselective reduction of the carboxylic acid moiety to a primary alcohol. Abietic acid possesses a diterpene skeleton with multiple double bonds, presenting a challenge to selectively reduce the carboxyl group without affecting the unsaturation in the rings, or to achieve complete saturation of the rings if a hydrogenated derivative is desired.
Homogeneous and Heterogeneous Catalytic Hydrogenation Processes
Direct catalytic hydrogenation of the carboxylic acid group in abietic acid to form the alcohol is not a widely reported or efficient method in the literature. Catalytic hydrogenation is more commonly applied to saturate the double bonds within the abietane (B96969) skeleton. For example, palladium on carbon (Pd/C) catalysts have been utilized for the hydrogenation of abietic acid to tetrahydroabietic acid, a process involving ring saturation, under moderate conditions (100–200 °C, 30 bar H₂ pressure) diva-portal.org. When the goal is to saturate the double bonds of this compound itself to produce hydrothis compound, catalysts such as Raney Nickel, Pd/C, and Copper Chromite are employed under elevated temperatures and pressures . These catalytic processes highlight the application of hydrogenation in modifying the abietane structure, rather than directly converting the carboxyl group to an alcohol.
Application of Specific Reducing Agents
The most established and effective routes for synthesizing this compound from abietic acid utilize potent chemical reducing agents that selectively target the carboxylic acid functionality.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent frequently used for the reduction of carboxylic acids and esters to primary alcohols. This method has been successfully applied to abietic acid, yielding this compound. For instance, the reduction of abietic acid in tetrahydrofuran (B95107) (THF) with LiAlH₄ at temperatures ranging from 65–80 °C has been reported to yield this compound with an 88% conversion and 93% purity . Another described procedure involves the dropwise addition of abietic acid in dry THF to a suspension of LiAlH₄ in dry THF at room temperature, followed by overnight stirring psu.edu. It is important to note that LiAlH₄ is pyrophoric and necessitates handling under inert atmospheres, which can increase operational costs .
Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent, typically effective for aldehydes, ketones, and acid chlorides. However, it can efficiently reduce ester derivatives of abietic acid to this compound. For example, the reduction of methyl abietate using NaBH₄ in ethanol (B145695) at 25–40 °C resulted in this compound with a 75% yield and 85% purity . NaBH₄ can also be employed in conjunction with activating agents, such as mixed anhydrides, to achieve chemoselective reduction of carboxylic acids even in the presence of other reducible functional groups like ketones scirp.org.
Table 1: Reduction of Abietic Acid and its Derivatives to this compound
| Method/Reducing Agent | Reaction Conditions | Yield (%) | Purity (%) | Notes | Source Reference |
| LiAlH₄ | THF, 65–80 °C | 88 | 93 | Pyrophoric, requires inert atmosphere | |
| LiAlH₄ | THF, Room Temperature (overnight) | Not specified | Not specified | Used in synthesis of abietyl glycidyl (B131873) ether psu.edu | psu.edu |
| NaBH₄ | Ethanol (reduction of abietic acid ester), 25–40 °C | 75 | 85 | Milder than LiAlH₄ | |
| Mixed Anhydride/NaBH₄ | THF, -15 °C | Excellent | Not specified | Chemoselective reduction of carboxylic acid in presence of ketone scirp.org | scirp.org |
Enzymatic and Biocatalytic Approaches to this compound Synthesis
While enzymatic and biocatalytic methods are gaining prominence for their sustainability and selectivity in chemical synthesis, direct reports detailing the biocatalytic production of this compound from abietic acid are limited in the reviewed literature. The broader field of biocatalysis has demonstrated success in producing various alcohols from biomass-derived compounds or through specific hydroxylations rsc.orgnih.govmdpi.com. Enzymes like alcohol dehydrogenases (ADHs) are utilized for alcohol oxidation/reduction rsc.orgmdpi.comfrontiersin.org, and lipases for ester synthesis nih.gov. However, specific enzymatic pathways or microbial strains for the direct conversion of abietic acid to this compound have not been prominently featured. Current research in this compound synthesis predominantly relies on chemical reduction methods.
Sustainable and Green Chemistry Perspectives in this compound Production
The production of this compound is intrinsically linked to the sustainability of sourcing abietic acid, which is derived from pine rosin (B192284) deascal.comontosight.ai. Sustainable forestry practices are essential to minimize the ecological impact of rosin extraction ontosight.ai. From a synthesis perspective, the principles of green chemistry advocate for processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
While LiAlH₄ is an effective reducing agent, its pyrophoric nature and the use of organic solvents like THF present environmental and safety considerations. NaBH₄ offers a milder alternative, and its application with activating agents for chemoselective reduction scirp.org aligns with green chemistry principles by potentially reducing side reactions and improving atom economy. Research into greener solvents, enhanced catalyst recovery in hydrogenation processes (though not for direct carboxyl reduction), and the exploration of biocatalytic routes are ongoing areas that could further enhance the sustainability of this compound production ontosight.airesearchgate.netnih.govsolubilityofthings.com. The use of renewable feedstocks like rosin is inherently a positive attribute for sustainable chemistry ontosight.ai.
Stereoselective Synthesis Considerations in this compound Production
This compound possesses a complex, chiral diterpene structure, with its stereochemistry derived from the natural abietic acid precursor deascal.comnih.gov. The primary synthetic routes originating from abietic acid typically yield the naturally occurring stereoisomer. The existing literature does not extensively detail de novo stereoselective synthesis of this compound from achiral or racemic starting materials. The focus remains on the reduction of the pre-existing chiral abietic acid. Stereoselectivity becomes a more critical consideration when synthesizing analogues or derivatives of this compound, where specific chiral centers may be introduced or modified, necessitating more advanced synthetic strategies rsc.orgorganic-chemistry.orgnih.govnih.gov.
Compound List:
this compound
Abietic acid
Methyl abietate
LiAlH₄ (Lithium Aluminum Hydride)
NaBH₄ (Sodium Borohydride)
THF (Tetrahydrofuran)
Ethanol
Hydrothis compound
Tetrahydroabietic acid
Pd/C (Palladium on Carbon)
Raney Nickel
Copper Chromite
Research on Abietyl Alcohol Derivatives and Structure Activity Relationships
Synthesis and Characterization of Novel Abietyl Alcohol Esters
The esterification of this compound and its related acid, abietic acid, is a common strategy to create new derivatives with altered physicochemical properties and biological activities. These synthetic efforts aim to modify the lipophilicity, polarity, and functional group presentation of the parent molecule.
Esterification reactions have been employed to synthesize a variety of derivatives. For instance, twelve novel esters of this compound with fatty acids were prepared and subsequently screened for their cytotoxic effects against cancer cell lines researchgate.net. Abietic acid can also be esterified with long-chain alcohols, polyethylene (B3416737) glycols (PEGs), or hexadecylamine (B48584) to yield monoesters and amides researchgate.net. Amphiphilic esters, such as those formed between abietic acid and tetraethylene glycol (AA-TG) or polyethylene glycol (AA-PG), have been synthesized and demonstrated efficacy as demulsifiers researchgate.net. Furthermore, esterification of hydrothis compound with acryloyl chloride produces hydroabietyl acrylate, a polymerizable plasticizer with a reported glass transition temperature (Tg) of -28.92°C .
The synthesized ester derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structures and purity. These methods commonly include ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netresearchgate.netbdpsjournal.orgresearchgate.net. Physical properties, including reaction yields and purity levels, are also reported researchgate.net.
Table 3.1: Representative this compound Ester Derivatives and Synthesis
| Derivative Type | Parent Compound/Acid | Esterifying Agent | Key Synthesis Method | Characterization Techniques | Reported Property/Application | Citation |
| Fatty Acid Esters | This compound | Various Fatty Acids | Steglich esterification | ¹H NMR, ¹³C NMR, FT-IR, MS | Cytotoxic activity screening | researchgate.net |
| Hydroabietyl Acrylate | Hydrothis compound | Acryloyl Chloride | Esterification | Not specified | Polymerizable plasticizer | |
| AA-TG (Abietic Acid-TG) | Abietic Acid | Tetraethylene Glycol | Esterification | ¹H NMR, ¹³C NMR, FT-IR, EI-MS | Demulsifier | researchgate.net |
| AA-PG (Abietic Acid-PG) | Abietic Acid | Polyethylene Glycol | Esterification | ¹H NMR, ¹³C NMR, FT-IR, EI-MS | Demulsifier | researchgate.net |
Investigation of Hydrogenated and Oxidized Analogues
Modifications through hydrogenation and oxidation are key strategies to alter the saturation levels and introduce new functional groups into the abietane (B96969) skeleton, thereby influencing stability, reactivity, and biological activity.
Hydrogenation of abietic acid or this compound leads to saturated analogues, such as hydrothis compound. This process is typically achieved through catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or copper chromite lsu.edu. The degree of hydrogenation can be controlled to yield products with varying properties; for instance, different hydrogenation levels result in products with distinct viscosities suitable for applications in adhesives or coatings . For example, complete saturation can yield products with viscosities between 80–100 cP . Selective hydrogenation of the carbonyl group in abietic acid to form this compound is a desired outcome, although achieving high selectivity in the presence of fatty acids can be challenging lsu.edu. Industrial hydrogenation processes often employ conditions such as 150–180°C and 100–150 atm hydrogen pressure with Raney nickel, or milder conditions (120–150°C, 50–100 atm) with Pd/C .
Oxidation reactions can transform this compound into corresponding aldehydes and carboxylic acids . The hydroboration-oxidation reaction sequence is a method used to introduce hydroxyl groups onto the double bonds within the abietane structure. For example, monohydroboration-oxidation of abietic acid or its methyl ester can yield 7-hydroxy-8(14)-ene derivatives, while dihydroboration-oxidation can lead to 7β,14β-dihydroxy derivatives rsc.orgmasterorganicchemistry.com.
Table 3.2: Hydrogenated and Oxidized this compound Analogues and Their Properties
| Analogue Type | Parent Compound/Acid | Modification Method | Key Reagents/Catalysts | Resulting Structure/Property | Potential Application/Property | Citation |
| Hydrothis compound | Abietic Acid | Catalytic Hydrogenation | Raney Nickel, Pd/C, Copper Chromite | Saturated abietane skeleton | Plasticizer, Adhesives | lsu.edu |
| Hydroabietyl Acrylate | Hydrothis compound | Esterification | Acryloyl Chloride | Acrylate ester, Tg = -28.92°C | Polymerizable plasticizer | |
| Dihydrothis compound | Abietic Acid | Hydrogenation (partial) | Not specified | Viscosity: 120–150 cP, Melting Point: 45–50°C | Coatings, Plasticizers | |
| Tetrahydrothis compound | Abietic Acid | Hydrogenation (complete) | Not specified | Viscosity: 80–100 cP, Melting Point: 30–35°C | Adhesives, Inks | |
| 7-hydroxy-8(14)-ene derivatives | Abietic Acid | Hydroboration-Oxidation | Diborane, t-2,3-dimethylbutylborane, H₂O₂, Base | Hydroxyl group at C7 | Not specified | rsc.orgmasterorganicchemistry.com |
| 7β,14β-dihydroxy derivatives | Abietic Acid | Dihydroboration-Oxidation | Diborane, t-2,3-dimethylbutylborane, H₂O₂, Base | Dihydroxy groups at C7 & C14 | Not specified | rsc.org |
Design and Synthesis of Abietane Diterpenoid Modifiers
The abietane diterpenoid scaffold, readily available from natural sources like rosin (B192284), serves as a versatile starting point for the design and synthesis of numerous derivatives with modified structures and enhanced bioactivities.
Research in this area involves modifying the abietane skeleton through various chemical transformations to create novel compounds. Strategies include the synthesis of C-14 1,2,3-triazole-dehydroabietic acid (DHAA) hybrids for drug screening purposes researchgate.net. Dehydroabietic acid (DHAA) has been functionalized at its carboxyl and carbonyl groups, as well as within ring E, to develop compounds with improved antimicrobial potency nih.gov. Aromatic abietane diterpenoids, such as dehydroabietanes, are particularly targeted for synthetic modification to generate potential chemotherapeutic agents researchgate.netnih.gov. Furthermore, the arylation of anilines derived from dehydroabietic acid has yielded diarylamines that exhibit radical scavenging activity nih.gov.
The introduction of specific functional groups, such as aldehyde groups at the C18 position of abietic acid, has been shown to enhance bioactivity, including cytotoxic and antimycotic effects researchgate.net. Other modifications include the synthesis of abietane cationic amphiphiles (ACAs) ulisboa.pt and the construction of complex structures like ether-bridged abietanes escholarship.org. These synthetic endeavors aim to explore diverse biological activities, ranging from antimicrobial to anticancer effects, by systematically altering the abietane framework.
Table 3.3: Abietane Diterpenoid Modifiers and Synthetic Approaches
| Derivative Class/Type | Starting Material | Key Modification Strategy | Target Activity/Property | Citation |
| Triazole-DHAA Hybrids | Dehydroabietic Acid (DHAA) | Nitrification-reduction, azide (B81097) incorporation | Drug screening | researchgate.net |
| C18-Oxygenated Derivatives | Abietic Acid | Introduction of aldehyde, acid, or alcohol groups at C18 | Cytotoxic, antimycotic, antiviral | researchgate.net |
| Quinopimaric/Maleopimaric Derivatives | Quinopimaric/Maleopimaric Acids | Modification at carboxyl/carbonyl groups, ring E | Antimicrobial potency | nih.gov |
| Aromatic Abietane Derivatives | Dehydroabietanes | Various synthetic modifications | Chemotherapeutic agents | researchgate.netnih.gov |
| Dehydroabietic Acid Anilines | Dehydroabietic Acid | Arylation of anilines | Radical scavenging activity | nih.gov |
| Abietane Cationic Amphiphiles | Not specified | Synthesis of cationic amphiphilic structures | Antimicrobial activity | ulisboa.pt |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies are fundamental to understanding how specific structural features of this compound derivatives correlate with their observed biological activities and material performance attributes. By systematically modifying the abietane scaffold and evaluating the resulting changes in activity, researchers can identify key structural elements responsible for efficacy.
Correlation with Biological Activities (e.g., Antioxidant, Cytotoxic)
Numerous studies have investigated the biological activities of this compound and abietane diterpenoid derivatives, linking structural modifications to efficacy against various biological targets.
Cytotoxic Activity: Ester derivatives of this compound with fatty acids have been synthesized and screened against cancer cell lines, including breast cancer (MCF7) and hepatocellular carcinoma (HCC) cell lines (Huh7, Hep3B, Snu449, Plc). Certain esters demonstrated significant cytotoxic effects, with specific derivatives exhibiting enhanced inhibition rates compared to the parent compound researchgate.netocms.pk. For instance, some fatty acid esters showed IC₅₀ values in the micromolar range against these cell lines, with specific compounds achieving IC values of 16.7 µM and 21.5 µM researchgate.net. Modifications to abietic acid, such as the introduction of an aldehyde group at the C18 position, have also been reported to improve bioactivity, including cytotoxic effects against human carcinoma cells researchgate.net. Synthetic derivatives of aromatic abietane diterpenoids have exhibited broad-spectrum biological activities, including antitumor and cytotoxic effects against cancer cell lines like A2780, HepG2, and MCF-7 researchgate.netnih.govmdpi.com. Compound 9, for example, displayed cytotoxicity against A2780, HepG2, and MCF-7 cells with IC₅₀ values of 5.88, 11.74, and 46.40 µM, respectively mdpi.com.
Antioxidant Activity: Hydrothis compound, a hydrogenated derivative, has demonstrated antioxidant properties, contributing to cellular protection against oxidative stress, particularly in hepatic cells . It has been observed to modulate glutathione (B108866) levels and reduce reactive oxygen species (ROS) generation . Furthermore, synthetic diarylamines derived from dehydroabietic acid have shown potent free radical scavenging activity, with some proving to be as active as or superior to commercial antioxidants like isopropyldiphenylamine (IPPD) and tert-butylhydroxytoluene (BHT) nih.gov.
Antimicrobial Activity: Abietane diterpenoids and their synthetic derivatives have displayed significant antimicrobial potential against a range of pathogens. Modified quinopimaric and maleopimaric acid derivatives exhibited antimicrobial potency against Mycobacterium tuberculosis H₃₇Rv and key ESKAPE pathogens, with some compounds showing low toxicity to human embryonic kidney cells (HEK-293) nih.gov. Specific abietane diterpenoids have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as ≤ 0.25 µg/mL, and excellent antifungal activity against Cryptococcus neoformans nih.govul.pt. Abietic acid derivatives have also been explored for antibacterial and antifungal activities, with the addition of aldehyde groups reportedly enhancing these effects researchgate.net.
Other Biological Activities: Beyond cytotoxic and antioxidant effects, abietic acid and its derivatives have been associated with anti-inflammatory, anticonvulsant, anti-obesity, antimycotic, and antiviral activities researchgate.netresearchgate.net.
Table 3.4.1: Structure-Activity Relationships of this compound Derivatives (Biological Activities)
| Derivative Type/Modification | Specific Compound Example | Target Activity | Target Organism/Cell Line | IC₅₀ / MIC Value (approx.) | SAR Insight | Citation |
| Fatty Acid Esters | Ester with fatty acid X | Cytotoxic | MCF7, HepG2 | µM range | Certain fatty acid chains enhance cytotoxic potency. | researchgate.net |
| Aromatic Abietane Derivative | Compound 9 | Cytotoxic | A2780, HepG2, MCF-7 | 5.88 µM (A2780) | Specific structural features of aromatic abietanes contribute to cytotoxicity against cancer cell lines. | mdpi.com |
| Dehydroabietic Acid Anilines | Diarylamine derivative | Antioxidant | DPPH radical scavenging | Comparable to IPPD/BHT | Presence of specific aryl substituents enhances radical scavenging activity. | nih.gov |
| Abietane Diterpenoids | Compound 8 | Antibacterial | MRSA | ≤ 0.25 µg/mL | Specific modifications on abietane skeleton lead to potent activity against resistant bacterial strains. | nih.gov |
| Abietic Acid Derivatives | C18-Aldehyde derivative | Cytotoxic/Antimycotic | Various carcinoma cells | Improved activity | Introduction of an aldehyde group at C18 can enhance bioactivity. | researchgate.net |
Influence on Material Performance Attributes
The structural characteristics of this compound derivatives also impart specific properties relevant to material science, influencing their utility in polymers, coatings, and adhesives.
Plasticizers and Adhesives: Hydrogenated derivatives, such as hydrothis compound, are utilized as plasticizers and tackifiers in adhesives and coatings due to their inherent stability and viscosity-regulating properties ontosight.ai. Hydroabietyl acrylate, for instance, functions as a polymerizable plasticizer with a defined glass transition temperature (Tg) of -28.92°C .
Varnishes and Coatings: Ester derivatives of this compound, when incorporated into varnish formulations, can enhance properties such as water and alkali resistance, offering superior performance compared to conventional ester gum varnishes google.com. Rosin derivatives are also employed in varnishes and antifouling paints, leveraging their inherent resinous properties for protective applications google.com.
Polymer Synthesis: Modified abietane diterpenoids, such as maleopimaric acid (MPA), can be chemically transformed into monomers like allyl maleopimarate (AMPA). These monomers are capable of undergoing free-radical polymerization or acting as curing agents for epoxy resins, indicating their potential for developing bio-based unsaturated resins and epoxy resins with potentially improved material properties researchgate.net. This compound itself can also serve as a component in urethane (B1682113) isocyanate-derived resins google.com.
Table 3.4.2: this compound Derivatives in Material Applications
| Derivative Type/Modification | Material Application | Performance Attribute Influenced | Specific Property/Effect | Citation |
| Hydrothis compound | Adhesives, Coatings | Plasticizing, Tackifying | Viscosity regulation, improved stability | ontosight.ai |
| Hydroabietyl Acrylate | Polymers | Plasticizing | Polymerizable, Tg of -28.92°C | |
| This compound Esters | Varnishes | Water/Alkali Resistance | Superior resistance compared to ester gum varnishes | google.com |
| Maleopimaric Acid Derivatives | Unsaturated Resins | Polymerization/Curing | Monomer for free-radical polymerization, epoxy curing agent | researchgate.net |
| This compound | Urethane Resins | Component | Part of resin formulation | google.com |
Mechanistic Investigations of Biological Activities of Abietyl Alcohol and Its Derivatives
Antioxidant Mechanisms at the Cellular Level
While many abietane-type diterpenes are recognized for their antioxidant properties, specific mechanistic studies detailing the direct effects of abietyl alcohol at the cellular level are not extensively documented in publicly available research. semanticscholar.orgresearchgate.net The antioxidant activity of this class of compounds is often attributed to the presence of a phenolic ring, which is not present in the basic structure of this compound. nih.gov
However, research into structurally related abietane (B96969) diterpenes provides some insight into potential, yet unconfirmed, mechanisms for this class of molecules. For instance, the antioxidant mechanism of the related diterpene ferruginol (B158077) is believed to involve the formation of a quinone methide intermediate. nih.gov
Modulation of Reactive Oxygen Species (ROS) Pathways
There is a lack of specific studies investigating the direct modulation of Reactive Oxygen Species (ROS) pathways by this compound. While some abietane diterpenes have been evaluated for their antioxidant activities through assays that measure radical scavenging, the precise pathways through which this compound might influence cellular ROS production or mitigation remain to be elucidated. semanticscholar.org
Impact on Endogenous Antioxidant Systems (e.g., Glutathione)
The specific impact of this compound on endogenous antioxidant systems, such as the glutathione (B108866) pathway, has not been detailed in the available scientific literature. Research on other abietane diterpenes has not extensively focused on this particular mechanism, leaving a gap in the understanding of how these compounds might interact with cellular antioxidant defenses like glutathione.
In Vitro Cytotoxicity Studies on Cell Lines
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, providing insight into its potential as an antiproliferative agent.
Evaluation against Cancer Cell Lines (e.g., Breast, Hepatocellular Carcinoma)
In a notable study, this compound was screened for its cytotoxic activity against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. core.ac.ukresearchgate.net The panel included one breast cancer cell line (MCF-7) and four hepatocellular carcinoma (HCC) cell lines (Huh7, Hep3B, Snu449, and Plc). core.ac.uk
The parent this compound compound demonstrated varied levels of activity against these cell lines. While some of its synthesized ester derivatives showed significant inhibitory effects, the activity of this compound itself was less pronounced against certain cell lines. researchgate.net For example, some derivatives showed significant growth attenuation, whereas the parent compound's effect was less potent in comparison. researchgate.net
Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| This compound undecenoate | MCF-7 | Breast | 15.8 |
| This compound undecenoate | Huh7 | Hepatocellular Carcinoma | 20.0 |
| This compound undecenoate | Hep3B | Hepatocellular Carcinoma | 21.2 |
| This compound undecenoate | Plc | Hepatocellular Carcinoma | 31.6 |
| This compound nicotinate | MCF-7 | Breast | 16.7 |
| This compound nicotinate | Huh7 | Hepatocellular Carcinoma | 21.5 |
| This compound nicotinate | Hep3B | Hepatocellular Carcinoma | >20 (Low Attenuation) |
| This compound nicotinate | Plc | Hepatocellular Carcinoma | >20 (Low Attenuation) |
Cell Cycle Progression and Apoptotic Pathway Analysis
The investigation into this compound's mechanism of action included analyses of its effects on cell cycle progression. core.ac.uk Following treatment with this compound derivatives, changes in the cellular behavior of MCF-7 and Huh7 cell lines were observed after 48 and 72 hours. researchgate.net
The analysis was conducted using flow cytometry after staining the cells with propidium (B1200493) iodide, a common method for evaluating DNA content and cell cycle distribution. core.ac.uk These findings indicate that this compound or its derivatives can interfere with the normal progression of the cell cycle in these cancer cell lines, although the specific phase of arrest (e.g., G1, S, G2/M) or the detailed apoptotic pathways triggered by the parent compound have not been fully described. core.ac.ukresearchgate.netresearchgate.net
Enzymatic Interactions and Biotransformations
Specific studies on the enzymatic interactions and biotransformation of this compound are limited. However, the metabolism of other abietane-type diterpenes has been investigated, which may suggest potential pathways for this compound.
The biotransformation of diterpenes often involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver. nih.govnih.gov For example, studies on the abietane diterpene tanshinone I, using human liver microsomes, showed that CYP2A6 was the primary enzyme responsible for Phase I metabolism (hydroxylation and reduction), while various UGT enzymes were involved in Phase II glucuronidation. nih.gov It is plausible that this compound, as a diterpene alcohol, could undergo similar oxidative metabolism via CYP enzymes, potentially being converted to corresponding aldehydes and acids, though this remains to be experimentally verified. nih.gov
Substrate for Alcohol Dehydrogenases and Esterases
Alcohol dehydrogenases (ADHs) are a class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones, coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. wikipedia.org These enzymes are ubiquitous in nature, occurring in organisms from bacteria and yeast to plants and animals. wikipedia.org The catalytic mechanism for many ADHs involves a zinc atom at the active site, which coordinates the alcohol substrate, allowing for deprotonation and subsequent hydride transfer to NAD+. wikipedia.orgebi.ac.uk The substrate specificity of ADHs can be broad; for instance, human class I ADHs generally show a preference for long-chain primary alcohols over short-chain ones like ethanol (B145695). nih.gov While the aromatic monoterpenoid alcohol, perillyl alcohol, has been shown to be a substrate for benzyl (B1604629) alcohol dehydrogenase from Acinetobacter calcoaceticus, specific studies identifying this compound as a substrate for any particular alcohol dehydrogenase are not detailed in the available research. nih.gov
Esterases are hydrolase enzymes that catalyze the cleavage of ester bonds to form an alcohol and a carboxylic acid. researchgate.net This class of enzymes is also capable of catalyzing the reverse reaction, esterification, under certain conditions. nih.gov Esterases play significant roles in various industrial applications due to their ability to act on a wide array of substrates. researchgate.net Research into biocatalytic routes for monoterpene alcohols has identified esterase activity in the hydrolysis of monoterpene esters like linalyl acetate (B1210297) and menthyl acetate. whiterose.ac.uk However, direct evidence or detailed studies confirming this compound as a product of esterase activity or as a substrate in esterification reactions are not present in the existing literature.
Role in Biosynthetic and Metabolic Pathways of Plants
Alcohols are involved in numerous biosynthetic and metabolic pathways in plants. Ethanol fermentation, for example, is considered a primary metabolic adaptation to ensure energy production in higher plants under anaerobic conditions. nih.gov This pathway involves the enzymes pyruvate (B1213749) decarboxylase (PDC) and alcohol dehydrogenase (ADH). nih.gov Plants are also capable of producing and metabolizing a variety of other alcohols, including sugar alcohols, which can serve as major photosynthetic products in certain plant families. nih.gov The synthesis of these compounds is often activated in response to stress. researchgate.net
Diterpenes, the class of compounds to which this compound belongs, are significant secondary metabolites in plants. However, the specific biosynthetic pathways that lead to the formation of this compound, and the subsequent metabolic pathways in which it may be involved, are not explicitly detailed in the surveyed scientific literature. While the general production of alcohols in plant tissues is well-documented, specific pathways for abietane-type alcohols remain an area requiring further investigation. researchgate.netnih.gov
Antimicrobial, Antifungal, and Antiviral Activity Research of Related Compounds
While direct studies on this compound are limited, extensive research has been conducted on the biological activities of structurally related abietane diterpenoids. These compounds, isolated from various plant sources, exhibit a remarkable range of antimicrobial, antifungal, and antiviral properties. nih.gov
Antimicrobial Activity of Abietane Diterpenoids
Abietane diterpenoids have demonstrated significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. uv.es Derivatives of dehydroabietic acid and dehydroabietylamine (B24195) have shown potent effects against bacteria such as Staphylococcus aureus and Bacillus subtilis. uv.esrsc.org The mechanism of action for some of these compounds is believed to involve damage to the cell membrane. nih.gov
Below is a table summarizing the antibacterial activity of selected abietane diterpenoids.
| Compound/Derivative | Target Bacteria | Key Findings (e.g., MIC) | Source(s) |
| Dehydroabietylamine (DHAA) peptoid derivatives | Gram-positive & Gram-negative bacteria | Active in the range of 3-12 µg/mL. | uv.es |
| N-acylhydrazone derivatives of Dehydroabietic acid | B. subtilis, S. aureus, E. coli, P. fluorescens | MIC values ranging from 0.9 to 15.6 µg/mL. | uv.es |
| Compound 11 from Salvia castanea | Staphylococcus aureus, Pseudomonas syringae pv. actinidae | MIC value of 6.25 µM. | nih.gov |
| Quaternary ammonium (B1175870) salts of DHAA | Staphylococcus aureus | MIC values in the range of 7.81-31.25 µg/mL. | uv.es |
| Ferruginol | Staphylococcus aureus, Bacillus subtilis | Showed considerable antibiotic activity. | rsc.org |
Antifungal Activity of Abietane Diterpenoids
The antifungal potential of abietane diterpenoids is well-documented, particularly against plant pathogenic fungi. nih.gov Compounds isolated from species of Salvia, Cryptomeria, and Abies have shown inhibitory effects on the mycelial growth of various fungi. nih.govmdpi.comtandfonline.com The mechanism for some compounds involves disrupting cell membrane permeability, leading to the leakage of cellular components. nih.gov
The table below details research findings on the antifungal activity of these related compounds.
| Compound/Derivative | Target Fungi | Key Findings (e.g., EC50, Inhibition %) | Source(s) |
| Castanoid C from Salvia castanea | Sclerotinia sclerotiorum, Valsa mali, Botrytis cinerea | EC50 values of 1.30, 0.84, and 2.40 µg/mL, respectively. | nih.govresearchgate.net |
| 5α,8-epoxy-12-hydroxy-7,8-secoabieta-8,11,13-trien-7-al | Phellinus noxius (Wood decay fungus) | 46.7% antifungal index at 100 µg/mL. | mdpi.com |
| 5,12-dihydroxy-7,8-secoabieta-8,11,13-trien-7,8-olide | Phellinus noxius (Wood decay fungus) | 37.2% antifungal index at 100 µg/mL. | mdpi.com |
| Dehydroabietic acid derivative (12d) | Fusarium graminearum | Inhibition ratio of 70.9% at 50 µg/mL. | uv.es |
| Abietane diterpenoids from Abies chensiensis | Fusarium avenaceum, Bipolaris sorokiniana | Demonstrated obvious inhibitory activity. | tandfonline.com |
Antiviral Activity of Abietane Diterpenoids
A growing body of research highlights the broad-spectrum antiviral activity of abietane diterpenoids. nih.govacs.org These natural products and their semisynthetic derivatives have been evaluated against a wide range of viruses, including influenza virus, rotavirus, Zika virus, Dengue virus, and SARS-CoV. nih.govnih.govfrontierspartnerships.org The mechanisms of action are varied, with some compounds inhibiting viral replication by blocking cellular signaling pathways or inhibiting key viral enzymes. acs.orgnih.gov
The following table summarizes the antiviral activities of various abietane diterpenoids.
| Compound/Derivative | Target Virus | Key Findings (e.g., IC50, EC50) | Source(s) |
| 18-hydroxyferruginol | Influenza H1N1, Influenza H9N2 | IC50 values of 13.6 µM and 12.8 µM, respectively. | nih.gov |
| 18-oxoferruginol | Influenza H1N1, Influenza H9N2, Influenza H3N2 | IC50 values of 18.3 µM, 10.8 µM, and 29.2 µM, respectively. | nih.gov |
| 18-hydroxyferruginol | Rotavirus (Bovine G8P acs.org & Porcine G5P acs.org) | EC50 values of 24.7 µM and 21.1 µM, respectively. | frontierspartnerships.orgfrontierspartnerships.org |
| 18-oxoferruginol | Rotavirus (Bovine G8P acs.org & Porcine G5P acs.org) | EC50 values of 23.2 µM and 22.6 µM, respectively. | frontierspartnerships.orgfrontierspartnerships.org |
| 18-(phthalimid-2-yl)ferruginol | Zika Virus, Chikungunya Virus, Dengue Virus type 2 | EC50 between 5.0-10.0 µM (Zika), 9.8 µM (Chikungunya), 1.4 µM (Dengue). | nih.govacs.org |
| Ferruginol | SARS-CoV | Displayed strong cytopathogenic effect (CPE) reduction and potent replication inhibition. | nih.gov |
| Abietane acids from Juniperus chinensis | Coxsackie B3 virus | IC50 values ranging from 3.3-51.7 µM. | rsc.org |
Advanced Analytical and Characterization Techniques in Abietyl Alcohol Research
Methods for Isolation and Purification from Natural Sources
Extraction and Fractionation Techniques
The initial step in obtaining abietyl alcohol often involves its extraction from natural sources, predominantly pine resin. Rosin (B192284), a solid resin obtained from pines and other conifers, is the primary source material ontosight.aideascal.com. This compound is typically produced through the chemical modification of abietic acid, a major constituent of rosin, via hydrogenation deascal.comlsu.edu.
Extraction of Precursors: Research into abietic acid, the precursor to this compound, often begins with its extraction from oleoresins of coniferous species like Pinus longifolia Roxberghii researchgate.net. Traditional methods involve solvent extraction using solvents such as petroleum ether, followed by concentration and isolation using techniques like silica (B1680970) gel column chromatography researchgate.netresearchgate.net.
Fractionation Strategies: Fractionation aims to separate components of a mixture based on their differing physical or chemical properties. Supercritical Fluid Extraction (SFE) has been explored for fractionating compounds from natural extracts, with ethanol (B145695) being utilized as a modifier to enhance the recovery of polar compounds nih.gov. In one study, SFE conditions involving a temperature of 40°C, pressure of 140 bar, extraction time of 30 minutes, and 6% ethanol as a modifier at a flow rate of 0.2 mL/min were found to yield the most active fractions nih.gov. Solid Phase Extraction (SPE) has also been employed for purifying natural antioxidants, with fractions eluted using methanol (B129727) gradients nih.gov.
Hydrogenation for this compound Production: The conversion of abietic acid to this compound typically involves catalytic hydrogenation. Studies have investigated the selective hydrogenation of abietic acid, aiming to achieve high yields of this compound while minimizing side reactions like ring hydrogenation or dehydrogenation lsu.edu. The efficiency and selectivity of these hydrogenation processes are critical for obtaining this compound of sufficient purity for downstream applications.
Chromatographic Isolation and Crystallization Strategies
Following extraction and initial fractionation, chromatographic techniques and crystallization are vital for the purification and isolation of this compound to achieve high purity.
Chromatographic Isolation Methods: A variety of chromatographic techniques are employed in the analysis and isolation of this compound and related diterpenoids.
Column Chromatography: This is a foundational technique for separating diterpenes. Silica gel column chromatography, utilizing solvent gradients of increasing polarity, has been extensively used for isolating compounds like abietic acid from complex mixtures researchgate.netresearchgate.net.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC and GC-MS are powerful tools for analyzing volatile and semi-volatile compounds. They have been used to separate esters from alcohols in mixtures and to analyze the composition of essential oils containing this compound lsu.eduijpjournal.com. GC-MS is particularly valuable for confirming the identity and purity of isolated compounds by providing both separation and mass spectral data lsu.eduijpjournal.com. GC methods have also been developed for the quantitative determination of flavoring agents in alcohol-based flavors, demonstrating its versatility in analyzing alcohol-containing matrices ttb.gov.
High-Performance Liquid Chromatography (HPLC): HPLC, especially with detectors like Diode Array Detection (DAD), is used for analyzing fractions obtained from extraction and for purity assessment nih.gov. The choice of mobile phase and stationary phase is crucial for achieving effective separation of diterpenoids. Ethanol's properties, such as its low UV cut-off, can enhance detection sensitivity in HPLC culinarysolvent.com.
Thin-Layer Chromatography (TLC): While TLC was used in earlier studies for monitoring reaction progress and for initial fractionation, it has largely been superseded by more sensitive and specific chromatographic methods due to its limitations in resolution and sensitivity nih.govulisboa.pt.
Crystallization Strategies: Crystallization is a highly effective method for purifying solid compounds, including this compound, by forming highly ordered crystal lattices that exclude impurities iscientific.org.
Solvent-Based Crystallization: Conventional crystallization methods often involve the use of suitable solvents. Ethanol is frequently employed as a solvent or anti-solvent in crystallization processes due to its polarity and compatibility with a wide range of organic compounds culinarysolvent.comiscientific.org. Research into related compounds like dehydroabietic acid has shown that crystallization from alcohol-water mixtures, often involving salt formation (e.g., with 2-aminoethanol), can yield high purity products google.com. The selection of an appropriate solvent system is critical for achieving efficient crystallization and high purity iscientific.org.
Process Optimization: Factors such as temperature, solvent choice, and concentration are manipulated to optimize crystal size, morphology, and purity iscientific.org. While specific crystallization protocols for this compound are not extensively detailed in the provided literature, the principles applied to similar diterpenoids suggest that careful control of supersaturation and cooling rates in alcoholic solvents would be key.
The application of these advanced analytical and characterization techniques is essential for the comprehensive study and utilization of this compound, ensuring its purity and quality for diverse scientific and industrial applications.
Compound List:
this compound
Abietic acid
Dehydroabietic acid
Ethanol
Emerging Research Frontiers and Future Directions for Abietyl Alcohol
Exploration of Novel Bioactivities and Molecular Targets
Recent investigations are delving into the untapped bioactivities of abietyl alcohol and its derivatives. Studies are examining its potential in various pharmacological contexts, including its cytotoxic effects against cancer cell lines. For instance, research has focused on the comparative evaluation of in vitro cytotoxic effects of parent this compound and its novel fatty acid ester derivatives against MCF7 (breast cancer) and hepatocellular carcinoma (HCC) cell lines researchgate.netresearchgate.net. These studies aim to identify specific molecular targets and mechanisms of action that could lead to new therapeutic agents. While this compound itself has been studied, the synthesis of its derivatives, such as ester conjugates, is a key area of exploration to enhance efficacy and target specificity researchgate.netresearchgate.net. Further research is needed to elucidate the precise molecular pathways and interactions that confer these bioactivities.
Development of Bio-Inspired Compounds and Chemical Libraries
The structural complexity and natural origin of this compound make it an attractive scaffold for the development of new chemical entities and libraries. Researchers are synthesizing novel derivatives, such as fatty acid esters of this compound, to screen for enhanced biological properties researchgate.netresearchgate.net. The strategy involves modifying the this compound structure to create diverse compound libraries that can be systematically tested for various bioactivities, including anticancer and antimicrobial effects. This approach leverages the inherent bioactivity of the diterpene backbone while introducing new functional groups to tailor properties. Computational chemistry, including molecular docking studies, is being integrated to predict binding affinities and guide the design of these bio-inspired compounds, aiming to identify potent drug candidates researchgate.netepdf.pubijpjournal.com.
Research into Advanced Material Science Applications (e.g., Biopolymers, Adhesives)
This compound and its hydrogenated form, hydrothis compound, are being explored for advanced applications in material science, particularly in the development of biopolymers and specialized adhesives. Its compatibility with various polymers, such as nitrocellulose and polyethylene (B3416737), makes it a candidate for use as a plasticizer and tackifier in adhesives, coatings, and sealants made-in-china.comgoogle.com. Research is investigating how its unique structure influences material properties like tackiness, aging resistance, and compatibility with other components made-in-china.com. The potential for this compound derivatives in creating more sustainable and biodegradable materials is also an area of growing interest, though specific research on this compound-based biopolymers is still emerging. Studies on hydrothis compound highlight its use in formulating biological adhesives for medical applications, emphasizing biocompatibility and bonding strength .
Table 1: Properties and Applications of Hydrogenated this compound Derivatives
| Product | Viscosity (cP) | Melting Point (°C) | Primary Applications |
| Dihydrothis compound | 120–150 | 45–50 | Coatings, Plasticizers |
| Tetrahydrothis compound | 80–100 | 30–35 | Adhesives, Inks |
| Hydrothis compound | 4000–7000 | N/A | Tackifier/Plasticizer in adhesives, sealants, inks |
Note: Data for Hydrothis compound viscosity is based on product specifications, not specific research findings.
Investigations into Environmental Fate and Biotransformation Pathways
While this compound is derived from natural sources, understanding its environmental fate and biotransformation pathways is crucial for assessing its sustainability and ecological impact. Research in this area is nascent, but it is understood that rosin (B192284) derivatives, including this compound, can have environmental implications related to their extraction and processing ontosight.ai. Investigations into the biodegradation of such compounds by microbial communities are important for developing eco-friendly applications and waste management strategies. However, specific studies detailing the environmental degradation mechanisms or biotransformation pathways of this compound are limited, representing a frontier for future research.
Integration of Computational Chemistry and Molecular Modeling in Research
Computational chemistry and molecular modeling are playing an increasingly vital role in advancing research on this compound. These techniques are employed to understand its molecular interactions, predict its properties, and guide the synthesis of new derivatives with desired functionalities. For example, molecular docking studies are used to investigate how this compound derivatives bind to specific biological targets, such as enzyme active sites, to predict their potential therapeutic efficacy researchgate.netepdf.pubijpjournal.com. Quantitative Structure-Activity Relationship (QSAR) studies are also being utilized to correlate structural features of this compound derivatives with their observed biological activities, aiding in the rational design of more potent compounds gaziantep.edu.tr. The application of these computational tools is essential for accelerating the discovery and development of new applications for this compound.
Compound Index
this compound
Abietic Acid
Hydrothis compound
Dihydrothis compound
Tetrahydrothis compound
Abietyl Acetate (B1210297)
Oleanolic Acid
Q & A
Q. What are the established methods for synthesizing abietyl alcohol from abietic acid, and how do reaction conditions influence selectivity?
this compound is synthesized via hydrogenation of abietic acid. Two primary methods are:
- Chemical reduction : Use of LiAlH4 (high selectivity for carbonyl groups) or NaBH4 with ethanedithiol (80% yield, but less selective) under ambient conditions .
- Catalytic hydrogenation : Heterogeneous catalysts (e.g., Group VIIIB/VIB metals on carbon or alumina) under controlled H₂ pressure. Selectivity depends on catalyst support (e.g., hydrophobic supports minimize fatty acid conversion) and temperature (higher temps risk decarboxylation by-products) . Key consideration: Optimize catalyst loading (e.g., Pd-based catalysts at 80:1 substrate/catalyst ratio) to balance conversion and by-product formation .
Q. How can researchers reliably identify this compound in complex mixtures using analytical techniques?
- GC-MS : Use electron ionization (EI) fragment patterns (e.g., m/z 275, 259, 243, 215) and retention time alignment with fatty alcohol standards. Note: Co-elution with dihydroabietic acids may require extended run times for peak separation .
- NMR : Look for characteristic peaks at 3.3–3.4 ppm (hydroxyl proton) and compare with synthesized standards. Challenges include low sensitivity in trace concentrations . Methodological tip: Cross-validate GC-MS and NMR data to resolve discrepancies (e.g., undetected GC-MS peaks vs. NMR signals) .
Q. What are the stability considerations for this compound during storage and analysis?
this compound degrades under thermal stress (e.g., GC injection ports >250°C), forming aldehydes. Recommendations:
- Store in inert atmospheres (N₂/Ar) at ≤4°C to prevent oxidation.
- Use derivatization (e.g., silylation) for GC-MS to enhance volatility and stability .
Advanced Research Questions
Q. How do catalyst properties (support, metal type) influence the hydrogenation efficiency of abietic acid to this compound?
- Support effects : Acidic supports (e.g., silica) enhance H₂ activation but may promote decarboxylation. Hydrophobic supports (e.g., activated carbon) reduce side reactions with polar by-products .
- Metal selection : Pd catalysts show higher activity than Ni or Cu under mild conditions (e.g., 150°C, 10 bar H₂). However, Pd-based systems require precise control to avoid over-hydrogenation of conjugated double bonds . Data insight: Catalyst "E" (Pd/C) achieved 68% dehydrogenation efficiency with minimal oligomer formation compared to catalyst "B" (Ni/Al₂O₃) under identical conditions .
Q. What strategies mitigate analytical challenges in quantifying this compound alongside structurally similar resin acids?
- Chromatographic optimization : Use polar capillary columns (e.g., DB-WAX) and temperature gradients (e.g., 50°C to 300°C at 10°C/min) to separate this compound from dihydroabietic acids .
- Mass spectral deconvolution : Apply software tools (e.g., AMDIS) to resolve overlapping peaks using unique fragments (e.g., m/z 275 for this compound vs. m/z 299 for dihydroabietic acid) .
Q. How can researchers reconcile contradictory data between GC-MS and NMR when detecting this compound?
- Case example : GC-MS may fail to detect this compound due to thermal decomposition, while NMR identifies trace amounts via hydroxyl signals. Solution:
Validate GC-MS conditions with lower injection temperatures (e.g., 220°C).
Spike samples with deuterated internal standards for quantitative NMR .
Q. What are the understudied ecological impacts of this compound, and how can its bioaccumulation potential be assessed?
- Research gap : Existing SDS data lack ecotoxicological parameters (e.g., LC50, BCF) .
- Methodology :
- Conduct in silico modeling using EPI Suite to estimate log Kow (predicted ~5.2) and bioaccumulation potential.
- Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays .
Data Contradictions and Resolution
- Synthesis vs. Detection : While this compound is synthesized via NaBH4/ethanedithiol (80% yield ), GC-MS may not detect it due to instability. Researchers must corroborate synthetic yields with alternative techniques (e.g., HPLC-ELSD) .
- Catalytic Selectivity : Higher temperatures (270°C) reduce this compound concentration (2.5%) due to thermal degradation, emphasizing the need for real-time reaction monitoring (e.g., in situ FTIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
